molecular formula C15H16O B6370985 5-(4-Ethylphenyl)-3-methylphenol CAS No. 1261910-74-0

5-(4-Ethylphenyl)-3-methylphenol

Cat. No.: B6370985
CAS No.: 1261910-74-0
M. Wt: 212.29 g/mol
InChI Key: MIXBOVUWRHLYJA-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-3-methylphenol is a trisubstituted phenolic compound characterized by a phenol core substituted with a 4-ethylphenyl group at the 5-position and a methyl group at the 3-position. Trisubstituted phenols are widely studied for their applications in medicinal chemistry, materials science, and industrial processes, where substituent patterns critically influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

3-(4-ethylphenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-3-12-4-6-13(7-5-12)14-8-11(2)9-15(16)10-14/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXBOVUWRHLYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683714
Record name 4'-Ethyl-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-74-0
Record name 4'-Ethyl-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-3-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with 4-ethylbromobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mechanism involves the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Catalysts and advanced reaction conditions might be employed to enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be implemented to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

5-(4-Ethylphenyl)-3-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-3-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to interact with hydrophobic regions of biological molecules, affecting their function. Additionally, the ethyl and methyl groups can influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Chlorine in 2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol contributes to higher melting points and stability .
  • Alkyl Chains (e.g., -CH₂CH₃, -CH(CH₂CH₃)₂): The 4-ethylphenyl group in this compound likely increases lipophilicity compared to shorter-chain analogs, affecting solubility and membrane permeability. Branched alkylphenols (e.g., 4-(1-ethylpentyl)phenol) exhibit greater environmental persistence due to reduced biodegradability .
  • Methoxy Groups: The methoxy substituent in 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol improves water solubility, making it more amenable to aqueous-phase reactions .

Physicochemical Properties

  • Melting Points: Chlorinated analogs (e.g., 2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol) exhibit higher melting points (~174°C) compared to non-halogenated derivatives, reflecting stronger intermolecular forces .
  • Lipophilicity: Increasing alkyl chain length or branching (e.g., 4-(1-ethylpentyl)phenol vs. 4-heptylphenol) correlates with higher logP values, impacting bioavailability and environmental mobility .

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